molecular formula C15H19Cl2NO3 B5526167 2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide

Cat. No. B5526167
M. Wt: 332.2 g/mol
InChI Key: JONKDTAOLHTZBI-ZWNOBZJWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps that often include enantio- and diastereoselective processes, highlighting the complexity and precision required in creating specific molecular configurations. For instance, the enantio- and diastereoselective synthesis of a synthetic key intermediate for (+)-cyclaradine was achieved using enzyme-catalyzed asymmetric hydrolysis and subsequent modification of a functional group (Yoshihiko Norimine et al., 1998).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography to elucidate the spatial arrangement of atoms within a compound. For instance, a study on 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione revealed its crystal structure, providing insights into its chemical behavior and reactivity (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide showcase the reactivity and potential applications of these chemicals. For example, the synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated reactions that are pivotal for the development of new chemical entities with potential biological activities (A. Rehman et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a crucial role in determining the practical applications and handling of these compounds. For example, quantum chemical calculations can offer insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties, providing a comprehensive understanding of the compound's behavior under various conditions (N. Choudhary et al., 2014).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Study Overview : A study focused on the metabolism of several chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. It explored the metabolic pathways leading to potential carcinogenic compounds and identified the role of specific cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Synthesis of Phenoxy Amide Derivatives

  • Research Findings : This study involved the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide. It investigated the effects of solvents on the chlorination process, offering insights into chemical synthesis techniques that could be relevant for producing and studying compounds like "2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide" (Wang et al., 2011).

Soil Reception and Activity of Chloroacetamide Herbicides

  • Insights Gained : Research into the reception and activity of chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, in soil conditions highlighted how environmental factors like wheat straw mulching and irrigation influence the efficacy and distribution of these chemicals (Banks & Robinson, 1986).

New Powder Diffraction Data of Potential Pesticides

  • Chemical Characterization : This paper presented new X-ray powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide. Such characterization is crucial for the development of potential pesticides, providing foundational data that could be relevant for understanding the physical properties of related compounds (Olszewska et al., 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-20-8-10-3-2-4-13(10)18-15(19)9-21-14-6-5-11(16)7-12(14)17/h5-7,10,13H,2-4,8-9H2,1H3,(H,18,19)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONKDTAOLHTZBI-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCC[C@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide

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